TSU-68 - 1044712-39-1

TSU-68

Catalog Number: EVT-7910762
CAS Number: 1044712-39-1
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TSU-68, chemically known as (Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid, is a synthetic small-molecule compound that acts as a potent inhibitor of multiple receptor tyrosine kinases (RTKs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It plays a significant role in scientific research, particularly in oncology and pharmacology, as a tool for studying angiogenesis, tumor growth, and metastasis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

The synthesis of Orantinib involves several key steps that utilize established organic chemistry techniques. Initial synthesis typically starts from commercially available precursors, followed by a series of reactions including:

  1. Pyrrole Synthesis: Utilizing the Paal-Knorr method for creating pyrrole derivatives.
  2. Oxidation: Selective oxidation processes to introduce functional groups on the pyrrole ring.
  3. Coupling Reactions: These involve coupling with amines or other nucleophiles to form the core structure of Orantinib.
  4. Lactamization: This step is crucial for forming the cyclic structure necessary for biological activity.
Molecular Structure Analysis

Orantinib's molecular structure can be represented as follows:

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: 342.36 g/mol

The compound features a complex arrangement that includes a pyrrole ring fused with an oxindole framework, contributing to its biological activity. The precise arrangement of atoms allows for effective binding to target kinases, which is critical for its function as an inhibitor .

Chemical Reactions Analysis

Orantinib undergoes various chemical reactions during its synthesis and metabolism:

  1. Reductive Amination: This reaction is crucial for forming amine derivatives from carbonyl precursors.
  2. Hydrolysis and Decarboxylation: These reactions modify carboxylic acid groups to enhance solubility and bioavailability.
  3. Formylation Reactions: Introducing formyl groups can improve the binding affinity to target proteins.

These reactions are carefully controlled to ensure high yields and minimize byproducts, which is essential for pharmaceutical applications .

Mechanism of Action

Orantinib exerts its anticancer effects primarily through the inhibition of receptor tyrosine kinases such as:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Platelet-Derived Growth Factor Receptors (PDGFR)
  • Fibroblast Growth Factor Receptors (FGFR)

By blocking these receptors, Orantinib disrupts signaling pathways that promote angiogenesis and tumor cell proliferation. This inhibition leads to reduced blood supply to tumors and ultimately hampers their growth .

Physical and Chemical Properties Analysis

Orantinib exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Melting Point: Approximately 150-155 °C.

These properties are critical for formulation development in pharmaceutical settings, influencing how Orantinib is administered and absorbed in the body .

Applications

Orantinib has shown promise in various scientific applications:

  1. Cancer Treatment: Primarily investigated for hepatocellular carcinoma but also explored for other malignancies due to its multi-targeted approach.
  2. Research on Kinase Inhibition: Used as a model compound in studies aimed at understanding kinase signaling pathways and developing new inhibitors.
  3. Drug Development: Serves as a template for synthesizing novel derivatives with improved efficacy or reduced side effects.

Ongoing research continues to explore its potential in combination therapies and novel formulations aimed at enhancing therapeutic outcomes in oncology .

Introduction

Angiogenesis Inhibition as a Therapeutic Paradigm in Oncology

Tumor angiogenesis—the process by which cancers develop new blood vessels—represents a fundamental hallmark of cancer progression and metastasis. The "angiogenic switch" enables tumors to transition from dormant states to aggressive, rapidly proliferating entities by secreting vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) [5] [9]. In gastrointestinal malignancies like gastric cancer (GC), overexpression of VEGF-A correlates with lymph node metastasis, distant metastasis, and poor survival outcomes [1] [9]. Early anti-angiogenic strategies focused on monoclonal antibodies like bevacizumab (anti-VEGF-A), which improved progression-free survival (PFS) in the AVAGAST trial for advanced GC but failed to enhance overall survival (OS), highlighting the limitations of single-target approaches [1]. Similarly, regional variations in efficacy underscored the complexity of angiogenic pathways and the need for broader inhibition strategies [1].

Table 1: Key Angiogenic Targets in Gastrointestinal Cancers

TargetLigand/ReceptorRole in Tumor AngiogenesisClinical Agent Examples
VEGF SignalingVEGF-A, VEGFR-2Endothelial proliferation, vascular permeabilityBevacizumab, Ramucirumab
PDGF SignalingPDGF-B, PDGFRβPericyte recruitment, vessel stabilizationSunitinib, Orantinib
FGF SignalingFGF-2, FGFR1Endothelial cell migration, vessel maturationLenvatinib, Ponatinib
AngiopoietinsAng-1/2, Tie-2Vessel destabilization, sproutingTrebananib (in trials)

Rationale for Multi-Targeted Tyrosine Kinase Inhibition Strategies

Single-target anti-angiogenic agents face intrinsic limitations due to pathway redundancy and compensatory signaling. For instance, VEGF inhibition upregulates alternative pro-angiogenic factors like FGF and PDGF, enabling tumor escape [2] [5]. Multi-targeted tyrosine kinase inhibitors (TKIs) address this by concurrently inhibiting VEGF, PDGF, and FGF receptors, disrupting complementary angiogenesis mechanisms. Preclinical evidence demonstrates that agents like sunitinib (VEGFR/PDGFR/FGFR inhibitor) reduce tumor vascular density and suppress endothelial cell proliferation more effectively than selective inhibitors [2] [5]. Clinically, the phase III REGARD and RAINBOW trials validated this approach: ramucirumab (VEGFR-2 blocker) combined with paclitaxel improved OS (9.63 vs. 7.36 months) and PFS (4.40 vs. 2.86 months) in advanced GC, establishing dual-pathway blockade as a superior strategy [1].

Molecular Characterization of Orantinib

Properties

CAS Number

1044712-39-1

Product Name

Orantinib

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9-

InChI Key

NHFDRBXTEDBWCZ-ZROIWOOFSA-N

SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.